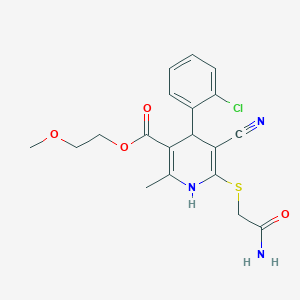
2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a derivative of dihydropyridine, which has been explored for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of dihydropyridine exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung cancer), and Jurkat (leukemia) cells. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress leading to cell death .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Cell cycle arrest |
| Compound C | Jurkat | 12 | Oxidative stress induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Derivatives containing the thiadiazole moiety have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For example, studies report that certain derivatives exhibit a minimum inhibitory concentration (MIC) as low as 62.5 µg/mL against Staphylococcus aureus and moderate activity against Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 62.5 | Moderate |
| Compound E | Escherichia coli | 125 | Moderate |
| Compound F | Salmonella typhi | 100 | Good |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Many dihydropyridine derivatives inhibit key enzymes involved in cancer cell proliferation.
- Oxidative Stress Induction : The presence of cyano and thio groups may contribute to increased reactive oxygen species (ROS) levels within cells, leading to apoptosis.
- Cell Cycle Modulation : Studies suggest that these compounds can arrest the cell cycle at specific phases, particularly G1 or G2/M phases, thereby preventing further proliferation.
Case Studies
A notable study explored the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis observed through microscopy techniques. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .
特性
IUPAC Name |
2-methoxyethyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-11-16(19(25)27-8-7-26-2)17(12-5-3-4-6-14(12)20)13(9-21)18(23-11)28-10-15(22)24/h3-6,17,23H,7-8,10H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZDWJMVVIQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














